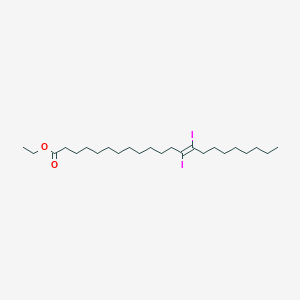
13-Docosenoic acid, 13,14-diiodo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Docosenoic acid, 13,14-diiodo-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of docosenoic acid, featuring two iodine atoms at the 13th and 14th positions
Preparation Methods
The synthesis of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester typically involves the esterification of 13-Docosenoic acid with ethanol in the presence of a catalyst. The reaction conditions often include an acidic or basic environment to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactors and purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
13-Docosenoic acid, 13,14-diiodo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of simpler hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
13-Docosenoic acid, 13,14-diiodo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding lipid metabolism and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials, including lubricants and surfactants
Mechanism of Action
The mechanism of action of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include lipid metabolism and signal transduction, depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 13-Docosenoic acid, 13,14-diiodo-, ethyl ester include:
13-Docosenoic acid, ethyl ester: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
13-Docosenoic acid, methyl ester: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Erucic acid ethyl ester: Another ester derivative of docosenoic acid, differing in the position and number of double bonds and functional groups
Properties
CAS No. |
74398-57-5 |
|---|---|
Molecular Formula |
C24H44I2O2 |
Molecular Weight |
618.4 g/mol |
IUPAC Name |
ethyl (E)-13,14-diiododocos-13-enoate |
InChI |
InChI=1S/C24H44I2O2/c1-3-5-6-7-13-16-19-22(25)23(26)20-17-14-11-9-8-10-12-15-18-21-24(27)28-4-2/h3-21H2,1-2H3/b23-22+ |
InChI Key |
WSQHMHDYNAVUJQ-GHVJWSGMSA-N |
Isomeric SMILES |
CCCCCCCC/C(=C(/CCCCCCCCCCCC(=O)OCC)\I)/I |
Canonical SMILES |
CCCCCCCCC(=C(CCCCCCCCCCCC(=O)OCC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



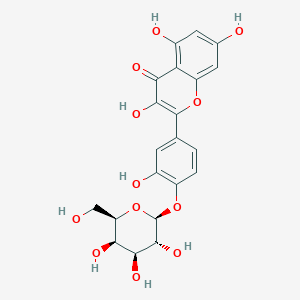
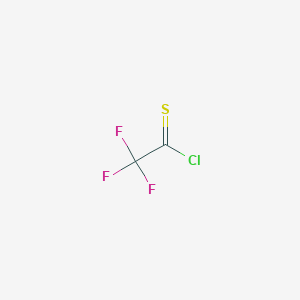

![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
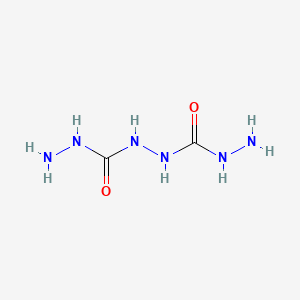
![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)

![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
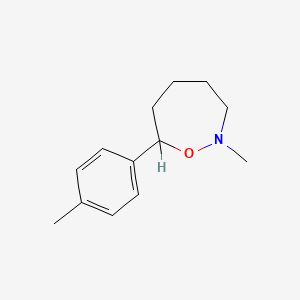
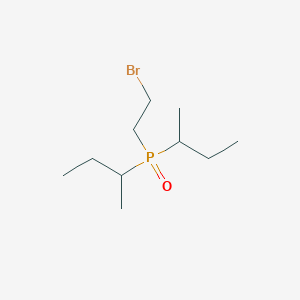
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)

![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
